molecular formula C23H14O10 B13646097 2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid

2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid

Cat. No.: B13646097
M. Wt: 450.3 g/mol
InChI Key: RWSISFYNEVCJME-UHFFFAOYSA-N
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Description

2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid is a complex organic compound characterized by multiple carboxyl groups attached to an aromatic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two aromatic rings . This reaction requires a palladium catalyst, a boronic acid derivative, and an appropriate base under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process includes careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid can undergo various chemical reactions, including:

    Oxidation: The carboxyl groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.

    Reduction: Reduction reactions can convert carboxyl groups to alcohols or aldehydes.

    Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anhydrides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid involves its interaction with specific molecular targets. For instance, in metal-organic frameworks, the compound acts as a ligand, coordinating with metal ions to form stable structures. These interactions are crucial for the compound’s function in catalysis and material science applications .

Comparison with Similar Compounds

Uniqueness: 2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid is unique due to its multiple carboxyl groups and complex aromatic structure, which provide versatility in various chemical reactions and applications. Its ability to form stable metal-organic frameworks sets it apart from simpler dicarboxylic acids .

Properties

Molecular Formula

C23H14O10

Molecular Weight

450.3 g/mol

IUPAC Name

2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid

InChI

InChI=1S/C23H14O10/c24-19(25)10-1-3-15(22(30)31)17(8-10)12-5-13(7-14(6-12)21(28)29)18-9-11(20(26)27)2-4-16(18)23(32)33/h1-9H,(H,24,25)(H,26,27)(H,28,29)(H,30,31)(H,32,33)

InChI Key

RWSISFYNEVCJME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)C(=O)O)C3=C(C=CC(=C3)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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